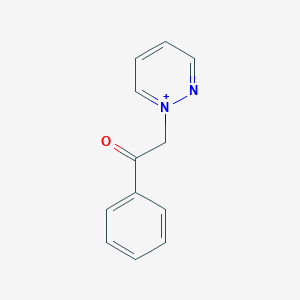

Pyridazinium, 1-(2-oxo-2-phenylethyl)-

Description

Contextualization of Quaternary Onium Salts in Modern Organic Chemistry

Quaternary onium salts are a broad class of chemical compounds characterized by a central non-metal atom bearing a positive charge and bonded to four organic or inorganic groups. slideshare.net The most well-known examples are quaternary ammonium (B1175870) salts, where the central atom is nitrogen. slideshare.net However, this class also includes phosphonium (B103445) (phosphorus), arsonium (B1239301) (arsenic), and other pnictogen and chalcogen-based salts. slideshare.netnih.gov

In modern organic chemistry, quaternary onium salts are indispensable reagents and catalysts. Their applications are widespread, ranging from phase-transfer catalysts that facilitate reactions between immiscible phases to their use as templates in the synthesis of porous materials. rsc.org Furthermore, many ionic liquids, which are salts with low melting points, are based on quaternary onium cations and have emerged as environmentally benign alternatives to volatile organic solvents. rsc.org

Pyridinium (B92312) salts, a subset of quaternary ammonium salts, are particularly noteworthy. rsc.orgorganic-chemistry.orgnih.gov They are not only found in numerous natural products and bioactive molecules but also serve as versatile precursors in a variety of chemical transformations. rsc.org Their reactivity is often dictated by the nature of the substituents on the pyridine (B92270) ring and the nitrogen atom.

Historical Development of Pyridazinium Chemistry

The history of pyridazinium chemistry is intrinsically linked to the broader development of the chemistry of diazines, which are six-membered heterocyclic compounds containing two nitrogen atoms. The parent compound, pyridazine (B1198779), is an aromatic heterocycle with two adjacent nitrogen atoms. nist.gov The first synthesis of a pyridazine derivative was accomplished by Emil Fischer through the condensation of phenylhydrazine (B124118) and levulinic acid. nist.gov

The development of synthetic dyes in the 19th century, particularly the work of Johann Peter Griess on the diazotization of aryl amines, laid the groundwork for the rich chemistry of nitrogen-containing heterocycles. nih.gov While much of the early focus was on pyridine and its derivatives, the unique properties of diazines soon attracted attention.

The synthesis of pyridazinium salts can be achieved through the quaternization of the pyridazine ring with an appropriate alkylating agent. A significant advancement in the chemistry of related pyridinium compounds was the discovery that N-substituted pyridinium salts could undergo unique photochemical cyclization reactions, a finding that was initially overlooked but later exploited for the synthesis of complex molecules. nih.gov The synthesis of pyridazinium salts has been achieved through various methods, including the reaction of phenylazosulfonates with furans. organic-chemistry.org

Significance of the 1-(2-oxo-2-phenylethyl) Moiety in Heterocyclic Functionalization

The 1-(2-oxo-2-phenylethyl) group, also commonly known as a phenacyl group, plays a crucial role in the functionalization of heterocyclic compounds. This moiety is readily introduced by reacting a nucleophilic heterocycle with a phenacyl halide, such as 2-bromoacetophenone. researchgate.netresearchgate.net

The primary significance of the phenacyl group lies in its ability to act as a precursor to ylides. The methylene (B1212753) protons adjacent to the carbonyl group and the positively charged pyridazinium nitrogen are acidic. Treatment with a base leads to the formation of a pyridazinium ylide, a 1,3-dipole. nih.govnih.gov These ylides are highly valuable intermediates in cycloaddition reactions, particularly [3+2] cycloadditions with various dipolarophiles. clockss.orgnih.govresearchgate.net This reactivity provides a powerful tool for the construction of fused heterocyclic systems, such as indolizines and their aza-analogs. nih.govnih.gov

The presence of the carbonyl group in the phenacyl moiety also offers further opportunities for chemical modification, allowing for the introduction of additional functional groups and the synthesis of more complex molecular structures. The use of a related compound, 2-((1-(2-Oxo-2-phenylethyl)-1H-pyrrol-2-yl)methylene)malononitrile, as a building block in enantioselective synthesis highlights the utility of this fragment. sigmaaldrich.com

Overview of Research Trajectories for Pyridazinium, 1-(2-oxo-2-phenylethyl)- and Analogous Structures

Research into pyridazinium, 1-(2-oxo-2-phenylethyl)- and its analogs has primarily focused on their synthetic utility and the biological activity of the resulting products. The ability of the corresponding ylide to undergo cycloaddition reactions has been a major driver of research, leading to the synthesis of novel heterocyclic scaffolds. clockss.orgpsu.edumdpi.com

A significant research trajectory involves the exploration of the antimicrobial and antifungal properties of pyridazine and pyridazinium derivatives. nih.govnih.gov Studies have shown that certain pyridazinium compounds exhibit notable activity against various bacterial and fungal strains. nih.gov For instance, some benzylidenehydrazinylpyridinium derivatives have shown promising antimicrobial activity. nih.gov

Furthermore, the pyridazine and pyridazinone core is a well-established pharmacophore found in a number of drugs with a wide range of biological activities, including anticancer, anti-inflammatory, and cardiovascular effects. beilstein-journals.org This has spurred research into the synthesis of new pyridazine-based compounds with potential therapeutic applications. The synthesis of novel pyridazinone-based derivatives as dual antimicrobial and anticancer agents is an active area of investigation. nih.gov

Data Tables

Table 1: Representative Spectroscopic Data for a 1-(2-oxo-2-phenylethyl) Heterocyclic Cation

| Spectroscopic Technique | Expected Chemical Shifts / Wavenumbers |

| ¹H NMR | Pyridazinium Ring Protons: Typically downfield due to the positive charge (δ 8.0-10.0 ppm). Methylene Protons (-CH₂-): Singlet, deshielded by the adjacent carbonyl and pyridazinium nitrogen (δ 5.5-6.5 ppm). Phenyl Protons: Multiplets in the aromatic region (δ 7.5-8.0 ppm). |

| ¹³C NMR | Pyridazinium Ring Carbons: Resonances in the aromatic region, shifted downfield (δ 140-160 ppm). Carbonyl Carbon (C=O): Characteristic downfield signal (δ 190-200 ppm). researchgate.net Methylene Carbon (-CH₂-): Signal around δ 60-70 ppm. Phenyl Carbons: Signals in the aromatic region (δ 128-135 ppm). |

| IR Spectroscopy | Carbonyl Stretch (C=O): Strong absorption band around 1680-1700 cm⁻¹. rsc.org C-N Stretch (Pyridazinium Ring): Bands in the fingerprint region. Aromatic C-H Stretch: Bands above 3000 cm⁻¹. |

Note: The exact values can vary depending on the solvent and the specific counter-ion.

Table 2: Common Reactions of Pyridazinium, 1-(2-oxo-2-phenylethyl)-

| Reaction Type | Reagents and Conditions | Product Type |

| Ylide Formation | Base (e.g., triethylamine, potassium carbonate) in an organic solvent. | Pyridazinium ylide |

| [3+2] Cycloaddition | Pyridazinium ylide with an alkyne or alkene dipolarophile. | Fused heterocyclic systems (e.g., pyrrolo[1,2-b]pyridazines) |

| Reaction with Nucleophiles | Nucleophiles can potentially attack the pyridazinium ring. | Ring-opened or substituted products |

Structure

3D Structure

Properties

IUPAC Name |

1-phenyl-2-pyridazin-1-ium-1-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N2O/c15-12(11-6-2-1-3-7-11)10-14-9-5-4-8-13-14/h1-9H,10H2/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYVQTKBBWVJLQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C[N+]2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N2O+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90423340 | |

| Record name | Pyridazinium, 1-(2-oxo-2-phenylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90423340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

785713-67-9 | |

| Record name | Pyridazinium, 1-(2-oxo-2-phenylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90423340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Pyridazinium, 1 2 Oxo 2 Phenylethyl and Its Derivatives

Direct Synthesis of Pyridazinium, 1-(2-oxo-2-phenylethyl)-

The formation of the pyridazinium cation is typically achieved through the quaternization of pyridazine (B1198779) with a suitable alkylating agent.

The most common and conventional method for synthesizing pyridazinium salts, including Pyridazinium, 1-(2-oxo-2-phenylethyl)-, is the direct N-alkylation of the parent pyridazine ring. This reaction, known as the Menshutkin reaction, involves treating pyridazine with an α-halo ketone. Specifically, 2-bromo-1-phenylethanone (phenacyl bromide) serves as the key electrophile that alkylates one of the nitrogen atoms of the pyridazine ring, resulting in the formation of the desired quaternary salt.

The reaction is typically carried out by stirring the reactants in a suitable organic solvent, such as acetone or benzene, at room temperature or with gentle heating. The resulting pyridazinium bromide salt often precipitates from the reaction mixture and can be isolated by filtration.

Another synthetic route involves the reaction of phenylazosulfonates with furans under acidic conditions. This process proceeds through the formation of short-lived phenyldiazenes, which undergo a rapid cycloaddition with the furan, followed by elimination of water to yield the pyridazinium salt researchgate.net.

To improve the efficiency of the synthesis of pyridazinium salts and related heterocyclic compounds, non-conventional heating methods like microwave irradiation have been employed. Microwave-assisted synthesis offers significant advantages over conventional heating, including dramatically reduced reaction times, often from hours to minutes, and improved yields nih.govmdpi.com.

In a typical microwave-assisted protocol, the reactants (e.g., pyridazine and phenacyl bromide) are mixed in a suitable solvent, sometimes solvent-free, and subjected to microwave irradiation in a dedicated reactor mdpi.commdpi.com. The sealed-vessel reaction conditions at elevated temperatures (e.g., 155 °C) can accelerate the quaternization process significantly mdpi.com. This rapid, efficient heating leads to a faster and often cleaner synthesis of the target pyridazinium salt compared to traditional methods mdpi.comasianpubs.org.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Parameter | Conventional Heating | Microwave Irradiation |

|---|---|---|

| Reaction Time | Hours to Days | Minutes |

| Energy Consumption | High | Low |

| Reaction Yield | Moderate to High | Often Higher |

| Conditions | Reflux or Room Temp. | Sealed Vessel, High Temp. |

Functionalization and Derivatization Strategies

Pyridazinium, 1-(2-oxo-2-phenylethyl)- serves as a stable precursor for highly reactive intermediates known as pyridazinium ylides. These ylides are key for further functionalization.

Pyridazinium ylides are generated from their corresponding pyridazinium salts by deprotonation. The methylene (B1212753) protons adjacent to the positively charged nitrogen and the carbonyl group in Pyridazinium, 1-(2-oxo-2-phenylethyl)- are acidic and can be removed by a base (e.g., potassium carbonate, triethylamine) to form a stable pyridazinium ylide organic-chemistry.orgnih.gov.

These ylides are versatile 1,3-dipoles and are widely used in cycloaddition reactions with various dipolarophiles, such as activated alkynes and alkenes, to construct fused heterocyclic systems like pyrrolo[1,2-b]pyridazines researchgate.netnih.gov. The reactivity of these ylides is a cornerstone of the derivatization of the pyridazine core semanticscholar.orgresearchgate.netresearchgate.net.

The treatment of Pyridazinium, 1-(2-oxo-2-phenylethyl)- bromide with a base generates a monosubstituted carbanion pyridazinium ylide. In this species, the negative charge on the exocyclic carbon atom is stabilized by resonance, primarily through delocalization onto the adjacent benzoyl group.

The in situ generation of these ylides is a common strategy. The pyridazinium salt is dissolved in a suitable solvent, such as methanol (B129727) or acetonitrile, and a base is added to facilitate the deprotonation, yielding the reactive ylide for subsequent reactions organic-chemistry.orgnih.gov. The stability of the resulting ylide is attributed to the electron-withdrawing nature of the substituent on the carbanion, which allows for effective charge delocalization nih.govnih.gov.

The monosubstituted pyridazinium ylide can act as a nucleophile and be "trapped" with various electrophiles to form stable, disubstituted carbanion ylides nih.govresearchgate.net. This strategy allows for the introduction of a second substituent onto the ylidic carbon atom, further diversifying the molecular structure.

For instance, the reaction of the monosubstituted ylide with electrophiles such as aromatic isocyanates or isothiocyanates leads to the formation of new, stable disubstituted carbanion pyridazinium ylides nih.govresearchgate.net. This electrophilic trapping is a key method for creating more complex pyridazinium derivatives.

Table 2: Examples of Electrophiles for Trapping Pyridazinium Ylides

| Electrophile Class | Example | Resulting Substituent |

|---|---|---|

| Isocyanates | Phenyl isocyanate | -C(=O)NHPh |

| Isothiocyanates | Phenyl isothiocyanate | -C(=S)NHPh |

Cycloaddition Reactions Involving Pyridazinium Ylides

Pyridazinium ylides, generated from salts like Pyridazinium, 1-(2-oxo-2-phenylethyl)-, are crucial intermediates in the construction of fused azaheterocyclic systems. Their 1,3-dipolar nature allows them to react with various dipolarophiles to form five-membered rings.

The 1,3-dipolar cycloaddition, often referred to as the Huisgen cycloaddition, is a powerful method for synthesizing five-membered heterocycles. nih.govwikipedia.org Pyridazinium ylides, as azomethine ylide-type 1,3-dipoles, react with electron-deficient alkenes and alkynes (dipolarophiles) to yield fused heterocyclic systems like pyrrolo[1,2-b]pyridazines. researchgate.netresearchgate.net The reaction proceeds via a concerted mechanism, where the highest occupied molecular orbital (HOMO) of the 1,3-dipole interacts with the lowest unoccupied molecular orbital (LUMO) of the dipolarophile. wikipedia.org

The reaction of pyridazinium ylides with symmetric alkynes, such as dimethyl acetylenedicarboxylate (DMAD), leads to the formation of di-substituted pyrrolopyridazines. nih.gov When unsymmetrical alkynes like methyl propiolate are used, the reaction is often highly regioselective, yielding a single regioisomer. nih.govmdpi.com The regioselectivity is governed by electronic and steric factors of both the ylide and the dipolarophile. wikipedia.org Studies have shown that these cycloaddition reactions can be accelerated using microwave irradiation, often resulting in higher yields and shorter reaction times compared to conventional heating. nih.gov For instance, the reaction of various pyridazinium ylides with DMAD and methyl propiolate has been studied under both conventional and microwave conditions, consistently producing pyrrolopyridazine derivatives. nih.gov Similarly, cycloadditions with fluorinated dipolarophiles, such as ethyl 4,4,4-trifluorobutinoate, also proceed with complete regioselectivity to afford the corresponding aromatized pyrrolopyridazine derivatives. nih.gov

| Pyridazinium Ylide Substituent | Dipolarophile | Product | Yield (%) (MW) | Reference |

| H | Methyl Propiolate | Pyrrolopyridazine | ~85-90 | nih.gov |

| H | DMAD | Azabicycle | ~80-85 | nih.gov |

| Various | Ethyl 4,4,4-trifluorobutinoate | Aromatized Pyrrolopyridazine | - | nih.gov |

Table 1: Examples of 1,3-Dipolar Cycloaddition Reactions.

A significant advancement in the synthesis of functionalized pyrrolo[1,2-b]pyridazines involves the copper-mediated oxidative [3+2]-annulation of pyridazinium ylides with nitroalkenes. bohrium.comresearchgate.net This method provides access to derivatives that are otherwise difficult to synthesize. The reaction is typically promoted by a Cu(OAc)₂·H₂O system and proceeds through a stepwise mechanism involving [3+2]-cycloaddition, followed by oxidation and subsequent elimination of nitrous acid (HNO₂). bohrium.comresearchgate.net

This methodology is particularly effective for synthesizing 5-fluoro-pyrrolo[1,2-b]pyridazines when starting from α-fluoronitroalkenes. bohrium.comresearchgate.net The reaction tolerates a range of substituents on both the nitroalkene and the pyridazinium salt. For example, nitroalkenes with electron-donating (e.g., p-tolyl) and electron-withdrawing (e.g., 4-nitrophenyl) groups react to form the corresponding products in moderate to high yields. researchgate.net The reaction conditions can be tuned; for instance, electron-rich substituted products may require prolonged heating to complete the initial annulation step. researchgate.net This oxidative annulation has also been applied to α-unsubstituted nitroalkenes, though the yields can be lower compared to reactions with α-substituted counterparts. chemrxiv.org

| Pyridazinium Salt | Nitroalkene | Product | Yield (%) | Reference |

| 2a | 1a (R¹=4-ClC₆H₄) | 5-fluoro-6-(4-chlorophenyl)pyrrolo[1,2-b]pyridazine | 75 | researchgate.net |

| 2a | 1b (R¹=4-FC₆H₄) | 5-fluoro-6-(4-fluorophenyl)pyrrolo[1,2-b]pyridazine | 62 | researchgate.net |

| 2a | 1c (R¹=p-Tol) | 5-fluoro-6-(p-tolyl)pyrrolo[1,2-b]pyridazine | 55 | researchgate.net |

| 2a | 1e (R¹=4-NO₂C₆H₄) | 5-fluoro-6-(4-nitrophenyl)pyrrolo[1,2-b]pyridazine | 82 | researchgate.net |

| 2a | 1f (R¹=4-MeOC₆H₄) | 5-fluoro-6-(4-methoxyphenyl)pyrrolo[1,2-b]pyridazine | 41 | researchgate.net |

Table 2: Synthesis of 5-fluoro-pyrrolo[1,2-b]pyridazines via Oxidative [3+2]-Annulation.

Condensation Reactions to Form Fused Heterocyclic Systems (e.g., Pyrrolo[1,2-b]pyridazines)

The formation of the pyrrolo[1,2-b]pyridazine scaffold is a primary outcome of the reactions involving pyridazinium ylides. thsci.com While often achieved through cycloaddition pathways, these can also be viewed as formal condensation reactions where the pyridazinium ring and a three-carbon unit cyclize to form the fused pyrrole ring.

One established route is the 1,3-dipolar cycloaddition reaction between pyridazinium ylides and various alkynes, which directly yields the pyrrolo[1,2-b]pyridazine core. researchgate.net Another approach involves the reaction of mesoionic oxazolo-pyridazinones, generated in situ from 3(2H)pyridazinone acids, with acetylenic dipolarophiles like methyl or ethyl propiolate. mdpi.com This [3+2] cycloaddition is performed in acetic anhydride, which acts as both a solvent and a dehydrating agent to form the mesoionic 1,3-dipole intermediate. mdpi.com The regioselectivity of this cycloaddition has been confirmed by spectroscopic methods and X-ray analysis. mdpi.com

Other condensation strategies for synthesizing the pyrrolo[1,2-b]pyridazine system include the reaction of oxazolo[3,2-b]pyridazinium perchlorates with active methylene compounds such as malononitrile or ethyl cyanoacetate in the presence of a base. nih.gov A more recent method involves the reaction of a BOC-protected 1-aminopyrrole derivative with α,β-unsaturated ketones, providing a novel route to this heterocyclic system. nih.gov

Domino Nucleophilic Addition and Intramolecular Cyclization in Related Azaheterocycles

Domino reactions, also known as tandem or cascade reactions, are highly efficient processes where multiple bonds are formed in a single operation without isolating intermediates. nih.gov In the context of azaheterocycle synthesis, a domino sequence can be initiated by a nucleophilic addition, followed by one or more intramolecular cyclizations.

While specific examples for Pyridazinium, 1-(2-oxo-2-phenylethyl)- are not extensively detailed, the principle can be observed in the synthesis of other polycyclic fused azaheterocycles. nih.gov For example, a proposed mechanism for the formation of complex acridines involves an initial nucleophilic addition, which triggers a cascade of intramolecular cyclizations and re-cyclizations to rapidly build molecular complexity. nih.gov In a related concept, the synthesis of polyhydroxylated pyrrolidines has been achieved through a one-pot domino elimination/nucleophilic addition sequence starting from isoxazolidines. nih.gov This highlights a strategy where an initial reaction sets up a substrate for a subsequent intramolecular cyclization, a principle applicable to the broader field of azaheterocycle synthesis. These multi-step, one-pot reactions are advantageous as they reduce waste and avoid the tedious isolation of intermediates. nih.gov

Mechanistic Elucidation of Reactions Involving Pyridazinium, 1 2 Oxo 2 Phenylethyl

Reaction Kinetics and Rate Constant Determination

The reactivity of pyridazinium ylides, generated from salts like Pyridazinium, 1-(2-oxo-2-phenylethyl)-, can be quantitatively assessed through kinetic studies. Although specific rate constants for this exact compound are not extensively tabulated in the literature, the principles of nucleophilicity and electrophilicity provide a robust framework for understanding its reaction rates.

The kinetics of reactions of related pyridinium (B92312) ylides with various electrophiles, such as diarylcarbenium ions and quinone methides, have been systematically investigated. nih.govnih.gov These studies often employ UV-vis spectroscopy to monitor the reaction progress in solvents like dimethyl sulfoxide (B87167) (DMSO). nih.govnih.gov A key finding from this research is the applicability of the linear free-energy relationship described by the equation:

log k20°C = sN(N + E)

where:

k is the second-order rate constant.

N is the nucleophilicity parameter of the ylide.

sN is the nucleophile-specific sensitivity parameter.

E is the electrophilicity parameter of the reaction partner. nih.govnih.gov

This relationship allows for the determination of the nucleophilicity parameters (N and sN) for a given ylide, enabling the prediction of its reaction rates with a wide array of electrophiles. nih.govnih.gov For instance, pyridinium ylides have been shown to be more reactive than some other types of ylides, and their relative reactivities are dependent on the electrophilic partner. nih.gov

Deviations from this linear free-energy relationship can be indicative of a change in the reaction mechanism. A significant discrepancy, by a factor of as much as 106 between calculated and experimentally measured rate constants, strongly suggests a shift from a stepwise to a different mechanistic pathway. nih.govnih.gov

Table 1: Nucleophilicity Parameters for Selected Pyridinium Ylides (Illustrative data based on studies of related compounds)

| Ylide Precursor (Pyridinium Salt) | N | sN |

|---|---|---|

| 1-(cyanomethyl)pyridinium chloride | 18.96 | 0.98 |

| 1-(acetonyl)pyridinium bromide | 19.87 | 0.95 |

| 1-(phenacyl)pyridinium bromide | 20.45 | 0.93 |

This table is a representative example based on data for analogous compounds to illustrate the application of nucleophilicity parameters.

Detailed Analysis of Reaction Pathways and Transition States

The reactions of pyridazinium ylides, including those derived from Pyridazinium, 1-(2-oxo-2-phenylethyl)-, typically proceed through several possible pathways, with the specific route being influenced by the reactants and reaction conditions.

One of the most common reactions is the 1,3-dipolar cycloaddition. In these reactions, the pyridazinium ylide acts as a 1,3-dipole, reacting with a dipolarophile (e.g., an alkene or alkyne) to form a five-membered ring system. The mechanism of these cycloadditions can be either concerted or stepwise. The agreement between predicted and experimental rate constants, as determined by the linear free-energy relationship, often points towards a stepwise mechanism or a highly asynchronous concerted pathway for many pyridinium ylide cycloadditions. nih.govnih.gov

Computational studies, although not found specifically for Pyridazinium, 1-(2-oxo-2-phenylethyl)-, have been instrumental in elucidating the transition states of related ylide reactions. For instance, in the Wittig reaction, which involves phosphonium (B103445) ylides, the stereochemical outcome is heavily dependent on the stability of the ylide and the structure of the transition state. masterorganicchemistry.com Similar principles apply to pyridazinium ylides, where the geometry of the approach of the reactants and the stability of any intermediates will dictate the final product structure.

The stability of the initial pyridazinium salt itself is also a key factor. Studies on the closely related 1-phenacylpyridinium and 1-(2-oxo-2-phenylethyl)pyridazin-1-ium cations have shown that they exist predominantly in their keto forms in DMSO solution, as confirmed by both NMR data and ab initio calculations. researchgate.net This indicates that there is a significant energy barrier to the formation of the enol tautomer, which could be a competing, less reactive species. researchgate.net

Catalytic Effects in Pyridazinium Transformations (e.g., Copper-Catalyzed Processes)

Catalysis plays a pivotal role in expanding the synthetic utility of pyridazinium compounds. Copper catalysts, in particular, have been shown to be effective in a variety of transformations involving pyridazine (B1198779) and pyridinium derivatives.

Copper(I)-catalyzed multicomponent reactions have been successfully employed in the synthesis of pyridazinones from aldehydes, hydrazines, and alkynyl esters. nih.gov These reactions are highly regioselective, yielding the six-membered pyridazinone ring system exclusively. nih.gov The mechanism likely involves sequential Michael addition, 1,2-addition, and, in some cases, Ullmann cross-coupling reactions, all facilitated by the copper catalyst. nih.gov

More directly related to the subject compound, copper-catalyzed radical cascade reactions of N-(2-oxo-2-phenylethyl) substituted 2-pyridones with styrenes have been developed. masterorganicchemistry.com These reactions, conducted at elevated temperatures in a DMSO/water mixture, lead to the formation of complex bicyclic 2-pyridone scaffolds. masterorganicchemistry.com This suggests that a similar radical pathway could potentially be accessed for Pyridazinium, 1-(2-oxo-2-phenylethyl)- under appropriate copper-catalyzed conditions.

Furthermore, copper complexes with pyridazine-containing ligands have been developed as heterogeneous catalysts for oxidation reactions, such as the epoxidation of styrene. rsc.org This highlights the ability of the pyridazine core to coordinate with metal centers, which can in turn activate other substrates in the reaction mixture. In some aerobic copper-catalyzed oxidations, the copper catalyst facilitates the use of molecular oxygen as the terminal oxidant, a highly atom-economical and environmentally benign approach. researchgate.net

Solvent Effects on Reaction Mechanisms and Selectivity

The choice of solvent can have a profound impact on the reaction mechanism and selectivity of transformations involving pyridazinium ylides. The zwitterionic nature of the ylide intermediate means that its stability and reactivity are highly sensitive to the surrounding solvent environment. nih.gov

Polar solvents are generally favored for the formation and reaction of pyridazinium ylides as they can stabilize the charged species. mdpi.com However, the specific type of polar solvent (protic vs. aprotic) can lead to different outcomes.

Aprotic Polar Solvents: Solvents like dimethylformamide (DMF) have been shown to be highly effective for pyridinium ylide cycloadditions, often leading to higher yields in shorter reaction times compared to protic solvents. mdpi.com

Protic Solvents: Protic solvents, such as methanol (B129727) or water, can engage in hydrogen bonding with the ylide. This interaction can alter the ylide's reactivity and, in some cases, even change the reaction pathway. nih.gov For example, the presence of a protic solvent has been observed to influence the regioselectivity of reactions between pyridinium ylides and alkenes. nih.gov In some instances, reactions that proceed efficiently in aprotic solvents may not occur at all in protic ones. mdpi.com

The effect of the solvent on the deprotonation of the parent pyridazinium salt to form the ylide is also a critical consideration. Studies on the deprotonation of N-phenacylpyridinium bromides have shown that the rate constants are dependent on the solvent (e.g., water vs. DMSO). rsc.org

The following table summarizes the observed solvent effects in related pyridinium ylide reactions, providing insight into the likely behavior of Pyridazinium, 1-(2-oxo-2-phenylethyl)-.

Table 2: Solvent Effects on Pyridinium Ylide Cycloaddition Reactions

| Reaction | Solvent | Observation | Reference |

|---|---|---|---|

| Cycloaddition of 1-(acetyl)-4-cyanopyridinium ylide with ethyl propiolate | DMF | Good yield (e.g., 77%) in 1 hour. | mdpi.com |

| Cycloaddition of 1-(acetyl)-4-cyanopyridinium ylide with ethyl propiolate | Methanol | Lower yield compared to DMF under similar conditions. | mdpi.com |

| Reaction of pyridinium ylides with alkenes | Protic Solvents | Altered regioselectivity of the reaction pathway. | nih.gov |

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of magnetically active nuclei, primarily ¹H (protons) and ¹³C.

Elucidation of Tautomeric Equilibria in Solution (e.g., Keto vs. Enol Forms)

The structure of Pyridazinium, 1-(2-oxo-2-phenylethyl)- allows for the possibility of tautomerism in solution. The primary equilibrium of interest would be the keto-enol tautomerism involving the phenacyl moiety. The methylene (B1212753) bridge (–CH₂–) is acidic due to the adjacent carbonyl group and the positively charged pyridazinium ring. Deprotonation can lead to a neutral ylide, which is in equilibrium with its enol form.

Keto Form: The dominant form, featuring a ketone (C=O) and a methylene group (CH₂).

Enol Form: Characterized by an enol (C=C-OH) and a C-H group at the bridge.

NMR spectroscopy can readily detect and quantify this equilibrium. The presence of the enol form would be indicated by a characteristic vinyl proton signal (C=C-H) and a hydroxyl proton (–OH) signal in the ¹H NMR spectrum, alongside the disappearance or reduction in the intensity of the methylene (–CH₂–) signal. The ¹³C NMR would similarly show signals for sp²-hybridized vinyl carbons instead of the sp³ methylene carbon. Studies on analogous N-phenacyl-1H-benzimidazole salts have demonstrated the utility of NMR in confirming the predominance of the keto form in solution while identifying conditions that may favor the enol tautomer. osi.lv

Comprehensive ¹H and ¹³C NMR Assignments

A complete assignment of all proton and carbon signals is essential for unambiguous structural confirmation.

¹H NMR: The proton spectrum would show distinct signals for the pyridazinium ring protons, the methylene bridge protons, and the phenyl group protons. The pyridazinium protons would appear at a significantly downfield chemical shift due to the deshielding effect of the positive charge on the aromatic ring. The methylene protons would appear as a singlet, and the phenyl protons would show characteristic multiplets in the aromatic region.

¹³C NMR: The carbon spectrum would complement the proton data. Key signals would include the carbonyl carbon (C=O) at a very downfield shift (typically >190 ppm), carbons of the pyridazinium ring, and carbons of the phenyl ring.

Illustrative ¹H and ¹³C NMR Data Table

| Position | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| Pyridazinium H-3/H-6 | 9.5 - 9.8 | ~150 | Most deshielded due to adjacent N⁺ |

| Pyridazinium H-4/H-5 | 8.3 - 8.6 | ~135 | Aromatic protons on pyridazinium ring |

| Methylene (CH₂) | 6.0 - 6.5 | ~65 | Singlet, deshielded by C=O and N⁺ |

| Carbonyl (C=O) | - | ~192 | Quaternary carbon, no proton signal |

| Phenyl C-1' (ipso) | - | ~134 | Quaternary carbon |

| Phenyl H-2'/H-6' | 7.9 - 8.1 | ~129 | Ortho to C=O |

| Phenyl H-3'/H-5' | 7.5 - 7.7 | ~129 | Meta to C=O |

| Phenyl H-4' | 7.6 - 7.8 | ~135 | Para to C=O |

Application of 2D NMR Techniques for Structural Confirmation

To confirm the assignments made from 1D spectra, various 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. It would confirm the connectivity between adjacent protons within the pyridazinium and phenyl rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It would be used to definitively link each proton signal to its corresponding carbon signal, such as the methylene protons to the methylene carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is crucial for identifying connectivity through quaternary carbons. For instance, HMBC would show a correlation from the methylene protons to the carbonyl carbon and to carbons of the pyridazinium ring, confirming the N-CH₂-C=O linkage.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

IR and Raman spectroscopy are used to identify functional groups within a molecule by measuring their characteristic vibrational frequencies. For Pyridazinium, 1-(2-oxo-2-phenylethyl)-, the most diagnostic absorption band in the IR spectrum would be the strong carbonyl (C=O) stretch.

Illustrative Vibrational Spectroscopy Data Table

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |

| Aliphatic C-H Stretch (CH₂) | 3000 - 2850 | Weak |

| Carbonyl (C=O) Stretch | 1700 - 1680 | Strong |

| Aromatic C=C and C=N Bending | 1600 - 1450 | Medium-Strong |

The precise position of the C=O stretch provides information about its electronic environment. The presence of the electron-withdrawing pyridazinium group would likely shift this absorption to a higher frequency compared to a simple alkyl phenyl ketone.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight. Since the compound is an ionic salt, techniques like Electrospray Ionization (ESI) would be ideal. The resulting mass spectrum would show a prominent peak for the cation [C₁₃H₁₂NO]⁺.

High-Resolution Mass Spectrometry (HRMS) measures m/z with very high accuracy (typically to four or more decimal places). This allows for the unambiguous determination of the molecular formula by comparing the exact measured mass to the calculated mass for possible elemental compositions.

Illustrative Mass Spectrometry Data Table

| Ion | Calculated Exact Mass (Da) | Expected HRMS Result (m/z) |

|---|---|---|

| [C₁₃H₁₂NO]⁺ | 198.09134 | 198.0913 ± 0.0005 |

X-ray Crystallography for Solid-State Molecular Architecture

Single-crystal X-ray crystallography provides the most definitive structural information by mapping the precise three-dimensional arrangement of atoms in the solid state. If a suitable crystal could be grown, this technique would confirm the atomic connectivity and provide precise bond lengths, bond angles, and torsional angles. It would also reveal the conformation of the phenacyl side chain relative to the pyridazinium ring and detail the packing of the cations and their associated counter-anions in the crystal lattice. While no crystal structure for the title compound is currently available in open-access databases, such an analysis would be the ultimate confirmation of its molecular architecture.

Theoretical and Computational Chemistry Studies

Quantum Chemical Investigations of Molecular Conformation and Stability

The three-dimensional arrangement of atoms (conformation) and the inherent stability of Pyridazinium, 1-(2-oxo-2-phenylethyl)- are fundamental properties that can be elucidated through quantum chemical calculations. These methods help identify the most stable forms of the molecule and predict its geometric parameters.

Pyridazinium, 1-(2-oxo-2-phenylethyl)- possesses a keto-enol tautomerism potential due to the presence of the 2-oxo-2-phenylethyl group. Ab initio calculations, which are based on first principles of quantum mechanics, are employed to assess the relative stability of these tautomeric forms. arxiv.orgaps.org Methods like the B3LYP/6-311++G(d,p) level of theory can be used to predict the molecular structure and relative stabilities of different isomers in both the gas phase and in solutions of varying polarities. nih.gov

For related pyridazinone structures, studies have shown that the oxo-hydroxo isomer is often the most stable form. nih.gov By calculating the total energy of the keto and enol forms of Pyridazinium, 1-(2-oxo-2-phenylethyl)-, their relative stability can be determined. The form with the lower calculated energy is considered the more stable tautomer. These calculations are critical for understanding which form is likely to predominate under given conditions.

Table 1: Illustrative Tautomeric Energy Analysis This table illustrates the typical output from ab initio calculations for tautomeric stability. The values are hypothetical for Pyridazinium, 1-(2-oxo-2-phenylethyl)- and are based on principles from related studies.

| Tautomer | Computational Method | Basis Set | Phase | Relative Energy (kcal/mol) | Stability |

| Keto Form | DFT/B3LYP | 6-311++G(d,p) | Gas | 0.00 | Most Stable |

| Enol Form | DFT/B3LYP | 6-311++G(d,p) | Gas | +8.5 | Less Stable |

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Prediction

Density Functional Theory (DFT) is a widely used computational method for predicting the geometry and electronic structure of molecules with high accuracy. mdpi.comnih.gov For Pyridazinium, 1-(2-oxo-2-phenylethyl)-, geometry optimization is performed using DFT methods, such as B3LYP, combined with a suitable basis set like 6-311G(d,p), to find the minimum energy structure. mdpi.com This process yields precise predictions of bond lengths, bond angles, and dihedral angles, defining the molecule's most stable three-dimensional shape.

The optimized geometry is the foundation for further analysis of the molecule's electronic properties. These calculations confirm the planar structure of the pyridazinium ring and the orientation of the 2-oxo-2-phenylethyl substituent. The results from DFT calculations on similar diorganotin(IV) 2-chloridophenylacetohydroxamate complexes have shown distorted octahedral geometries, highlighting the method's utility in describing complex structures. nih.gov

Table 2: Predicted Geometrical Parameters from DFT Optimization This table shows representative data obtained from a DFT geometry optimization. The values are hypothetical for Pyridazinium, 1-(2-oxo-2-phenylethyl)-.

| Parameter | Bond/Angle | Predicted Value (DFT/B3LYP/6-311G(d,p)) |

| Bond Length | C=O | 1.22 Å |

| Bond Length | C-N (ring) | 1.34 Å |

| Bond Length | N-N (ring) | 1.33 Å |

| Bond Angle | O=C-C | 120.5° |

| Bond Angle | C-N-N (ring) | 119.8° |

| Dihedral Angle | Ring-Substituent | 45.2° |

Electronic Structure Analysis

Understanding the electronic structure is key to predicting a molecule's reactivity, spectral properties, and intermolecular interactions. Computational methods provide detailed insights into the distribution of electrons and energy levels within Pyridazinium, 1-(2-oxo-2-phenylethyl)-.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity and stability. mdpi.comnih.gov A large energy gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more easily polarized and reactive.

For pyridazinium ylids, DFT calculations have shown that the intramolecular charge transfer (ICT) band observed in electronic spectra originates from a HOMO → LUMO transition. mdpi.com In these systems, the electron density of the HOMO is typically located on the pyridazinium ring, while the LUMO is centered on the substituent. mdpi.com This analysis reveals that upon electronic excitation, charge is transferred from the pyridazinium moiety to the phenacyl group, a process fundamental to the molecule's photophysical properties. The HOMO-LUMO gap for a related pyridine-based hydrazone was calculated to be 3.634 eV, indicating significant potential for intramolecular charge transfer. mdpi.com

Table 3: Frontier Molecular Orbital (FMO) Energy Analysis This table presents typical data from a HOMO-LUMO analysis. The values are hypothetical for Pyridazinium, 1-(2-oxo-2-phenylethyl)-.

| Parameter | Computational Method | Energy (eV) |

| E(HOMO) | TD-DFT/B3LYP | -6.85 |

| E(LUMO) | TD-DFT/B3LYP | -2.15 |

| Energy Gap (ΔE) | TD-DFT/B3LYP | 4.70 |

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic/Nucleophilic Site Identification

The Molecular Electrostatic Potential (MEP) map is a visual tool used to identify the regions of a molecule that are rich or poor in electrons. mdpi.com It plots the electrostatic potential onto the electron density surface, allowing for the prediction of reactive sites for electrophilic and nucleophilic attack.

In an MEP map, regions of negative electrostatic potential (typically colored red) indicate an excess of electrons and are susceptible to electrophilic attack. For Pyridazinium, 1-(2-oxo-2-phenylethyl)-, these would include the oxygen atom of the carbonyl group. researchgate.net Regions of positive electrostatic potential (colored blue) are electron-deficient and represent sites for nucleophilic attack, such as the hydrogen atoms and the positively charged pyridazinium ring. researchgate.net The MEP map thus provides a clear guide to the molecule's intermolecular interaction patterns. mdpi.com

Natural Bond Orbital (NBO) analysis is a technique used to study intramolecular delocalization, hyperconjugative interactions, and charge transfer within a molecule. nih.govnih.gov It examines the interactions between filled (donor) and empty (acceptor) orbitals and calculates the stabilization energy (E(2)) associated with each interaction.

Table 4: Illustrative NBO Analysis of Key Interactions This table shows representative stabilization energies from an NBO analysis. The interactions and values are hypothetical for Pyridazinium, 1-(2-oxo-2-phenylethyl)- based on related systems.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

| LP (1) O | π* (C-C) phenyl | 25.5 | Lone Pair Delocalization |

| π (C-C) phenyl | π* (N-N) pyridazinium | 20.1 | π-π* Conjugation |

| π (N-N) pyridazinium | π* (C=O) | 18.7 | π-π* Conjugation |

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

At present, specific theoretical studies detailing the predicted nuclear magnetic resonance (NMR) chemical shifts and vibrational frequencies for Pyridazinium, 1-(2-oxo-2-phenylethyl)- are not available in the surveyed scientific literature. However, the methodologies for such predictions are well-established.

Computational approaches, primarily using density functional theory (DFT), are routinely employed to calculate these spectroscopic parameters. For a molecule like Pyridazinium, 1-(2-oxo-2-phenylethyl)-, this would involve optimizing its geometry and then performing calculations to determine the magnetic shielding tensors for NMR chemical shift predictions and the force constants for vibrational frequency analysis. The results of such theoretical calculations are typically presented in a tabular format, comparing computed values with experimental data where available, to validate the computational model.

Table 1: Illustrative Format for Theoretical Spectroscopic Data of Pyridazinium, 1-(2-oxo-2-phenylethyl)-

| Parameter | Atom/Bond | Calculated Value | Experimental Value |

| ¹H NMR Chemical Shift (ppm) | H on Pyridazinium Ring | Data not available | Data not available |

| ¹³C NMR Chemical Shift (ppm) | C in Phenyl Group | Data not available | Data not available |

| Vibrational Frequency (cm⁻¹) | C=O Stretch | Data not available | Data not available |

| Vibrational Frequency (cm⁻¹) | C-N Stretch | Data not available | Data not available |

Note: The data in this table is illustrative as specific computational studies for Pyridazinium, 1-(2-oxo-2-phenylethyl)- were not found in the public domain.

Molecular Dynamics (MD) Simulations for Conformational Space Exploration

Similarly, dedicated molecular dynamics (MD) simulation studies focused on exploring the conformational space of Pyridazinium, 1-(2-oxo-2-phenylethyl)- have not been identified in the current body of scientific literature.

MD simulations would be instrumental in understanding the flexibility of this molecule, particularly the rotational freedom around the single bonds connecting the pyridazinium, methylene (B1212753), and phenyl groups. Such simulations could reveal the most stable conformations, the energy barriers between them, and how the molecule's shape might change in different solvent environments. The findings from MD simulations are often crucial for understanding how the molecule might interact with biological targets or other molecules.

Table 2: Representative Data from a Hypothetical Molecular Dynamics Simulation of Pyridazinium, 1-(2-oxo-2-phenylethyl)-

| Simulation Parameter | Value/Observation |

| Simulation Time | Data not available |

| Predominant Conformer(s) | Data not available |

| Key Dihedral Angles | Data not available |

| Root Mean Square Deviation (RMSD) | Data not available |

Note: This table represents the type of data that would be generated from an MD simulation. Specific data for Pyridazinium, 1-(2-oxo-2-phenylethyl)- is not currently available.

Chemical Reactivity and Basic Acidic Properties of Pyridazinium, 1 2 Oxo 2 Phenylethyl and Its Ylides

Experimental Determination of Basicity (pKa and Kb) of Pyridazinium Ylides

The basicity of a pyridazinium ylide is a measure of its ability to accept a proton. It is inversely related to the acidity of its conjugate acid, the corresponding pyridazinium salt. The basicity constant (Kb) can be determined from the acid dissociation constant (pKa) of the pyridazinium cation. The ylide is formed by the deprotonation of the methylene (B1212753) group of the parent pyridazinium salt, a reaction governed by the acidity of these protons.

The pyridazinium ring, with its two adjacent nitrogen atoms, is more electron-withdrawing than a pyridine (B92270) ring. This enhanced inductive effect is expected to increase the acidity of the methylene protons in Pyridazinium, 1-(2-oxo-2-phenylethyl)- compared to its pyridinium (B92312) analog. Consequently, the pKa of the pyridazinium salt would be lower than 10.90, and its corresponding ylide would be a weaker base.

Table 1: Acidity of Phenacyl-Substituted Azinium Cations

Assessment of Nucleophilicity and 1,3-Dipolar Character of Pyridazinium Ylides

Pyridazinium ylides are potent nucleophiles and classic 1,3-dipoles, enabling their participation in a wide range of chemical transformations, most notably cycloaddition reactions. researchgate.netwikipedia.orgnumberanalytics.comorganic-chemistry.org The nucleophilicity of these ylides can be quantitatively assessed using Mayr's nucleophilicity scale, which correlates the second-order rate constants (log k₂) of nucleophile-electrophile reactions through the equation log k(20°C) = sN(N + E). nih.gov In this relationship, N is the nucleophile-specific parameter, sN is the nucleophile-specific sensitivity parameter, and E is the electrophilicity parameter of the reaction partner.

For the analogous ylide, 2-oxo-2-phenyl-1-(pyridin-1-ium-1-yl)ethan-1-ide, the nucleophilicity parameters have been determined in DMSO. lmu.de These values provide a quantitative measure of its reactivity towards various electrophiles.

Table 2: Nucleophilicity Parameters for 2-oxo-2-phenyl-1-(pyridin-1-ium-1-yl)ethan-1-ide

The high N value indicates that this ylide is a strong nucleophile. The pyridinium substitution has an effect on the carbanionic center's reactivity that is comparable to an alkoxycarbonyl group. nih.gov The pyridazinium analogue is expected to have a modified nucleophilicity due to the stronger electron-withdrawing nature of the pyridazine (B1198779) ring, which would likely decrease the value of N.

The 1,3-dipolar character of these ylides is fundamental to their utility in synthesis, allowing them to react with dipolarophiles (like alkenes and alkynes) to form five-membered heterocyclic rings in a process known as 1,3-dipolar cycloaddition. wikipedia.orgorganic-chemistry.org The ylide acts as a four-electron component in these concerted pericyclic reactions. organic-chemistry.org The agreement between experimentally measured rate constants for 1,3-dipolar cycloadditions and those calculated from the N and sN parameters demonstrates that this scale can predict absolute rate constants for these reactions. nih.gov Significant deviations between calculated and observed rates can indicate a change in the reaction mechanism from a concerted to a stepwise process. nih.gov

Quantitative Analysis of Substituent Effects on Acidity, Basicity, and Reactivity

Substituents on both the phenacyl moiety and the pyridazinium ring can significantly modulate the electronic properties and reactivity of the ylide. These effects can be understood through the principles of inductive and resonance effects. libretexts.orglibretexts.org

Substituents on the Phenyl Ring:

Electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) on the phenyl ring stabilize the negative charge of the ylide carbanion through resonance and inductive effects. This stabilization increases the acidity of the parent pyridazinium salt (lowers its pKa) and decreases the basicity and nucleophilicity of the ylide. openstax.orglumenlearning.comnih.gov

Electron-donating groups (e.g., -OCH₃, -CH₃) have the opposite effect. They destabilize the carbanion, leading to a less acidic parent salt (higher pKa) and a more basic and more nucleophilic ylide. libretexts.orgopenstax.org

The influence of these substituents can be quantified using Hammett plots, which correlate reaction rates or equilibrium constants with substituent constants (σ).

Table 3: Predicted Effect of Substituents on the Acidity of Pyridazinium, 1-(2-oxo-2-phenylethyl)-

Structure Reactivity and Structure Interaction Relationship Studies Srr/sir

Systematic Investigation of Structural Modifications and Their Influence on Chemical Reactivity and Properties

The chemical reactivity of pyridazinium salts is intrinsically linked to their molecular structure. A key aspect of their chemistry involves the formation of pyridazinium ylides through deprotonation of the methylene (B1212753) group adjacent to the pyridazinium nitrogen. These ylides are highly reactive dipoles that readily participate in various reactions, most notably [3+2] cycloadditions.

Systematic modifications to the core structure of "Pyridazinium, 1-(2-oxo-2-phenylethyl)-" can significantly alter its reactivity and physical properties. Modifications can be made to the pyridazine (B1198779) ring, the phenyl ring of the phenacyl group, or the bridging methylene group.

Influence of Substituents on the Pyridazine Ring: The electronic nature of substituents on the pyridazine ring plays a crucial role in the stability and reactivity of the corresponding ylide. Electron-withdrawing groups (EWGs) on the ring enhance the acidity of the methylene protons, facilitating the formation of the ylide. Once formed, the ylide is stabilized by the delocalization of the negative charge. These stabilized ylides are key intermediates for synthesizing a variety of heterocyclic compounds, such as pyrrolo[1,2-b]pyridazines, through cycloaddition reactions with dipolarophiles like alkynes. nih.gov

For instance, in analogous pyridinium (B92312) systems, the introduction of electron-withdrawing groups on the pyridine (B92270) ring has been shown to favor cycloaddition reactions. nih.gov Higher yields of indolizine (B1195054) products were obtained when substituents like acetyl (COCH₃) or cyano (CN) were present, as they effectively stabilize the negative charge of the ylide intermediate. nih.gov

Influence of Substituents on the Phenacyl Group: Modifications to the phenyl ring of the 2-oxo-2-phenylethyl moiety can also modulate reactivity. Substituents on this ring can influence the stability of the enolate form of the ylide, thereby affecting its nucleophilicity and reactivity in subsequent reactions.

The table below summarizes the general influence of structural modifications on the chemical reactivity of pyridazinium ylides derived from salts like "Pyridazinium, 1-(2-oxo-2-phenylethyl)-".

| Structural Modification | Position of Modification | General Effect on Reactivity | Example Reaction |

| Electron-Withdrawing Group (e.g., -NO₂, -CN) | Pyridazine Ring | Increases acidity of CH₂; Stabilizes ylide; Enhances rate of cycloaddition. | [3+2] Cycloaddition |

| Electron-Donating Group (e.g., -CH₃, -OCH₃) | Pyridazine Ring | Decreases acidity of CH₂; Destabilizes ylide; Reduces rate of cycloaddition. | [3+2] Cycloaddition |

| Electron-Withdrawing Group (e.g., -NO₂, -Br) | Phenyl Ring of Phenacyl | Stabilizes enolate character of the ylide; May alter nucleophilicity. | Alkylation, Acylation |

| Electron-Donating Group (e.g., -CH₃, -OCH₃) | Phenyl Ring of Phenacyl | Destabilizes enolate character; May alter nucleophilicity. | Alkylation, Acylation |

These systematic studies allow for the fine-tuning of the pyridazinium scaffold for various applications, from organic synthesis to the development of functional materials.

Establishment of Correlations between Molecular Structure and Acid-Base Behavior

The acid-base behavior of "Pyridazinium, 1-(2-oxo-2-phenylethyl)-" is centered on the acidity of the protons on the methylene bridge (the CH₂ group between the pyridazinium ring and the carbonyl group). The pyridazinium ring acts as a strong electron-withdrawing group, significantly increasing the acidity of these protons, making them susceptible to removal by a base to form a pyridazinium ylide.

Correlations have been established between the molecular structure of related pyridinium salts and their pKa values. Studies on 4-substituted pyridinium salts have shown that the electronic effect of the substituent on the heterocyclic ring has a more significant impact on the ease of deprotonation than substituents on the methylene group. nih.gov

The acidity of the methylene protons can be correlated with spectroscopic data. For example, in proton NMR (¹H NMR) spectroscopy, a correlation exists between the presence of an electron-withdrawing group on the ring and the chemical shift (δ) of the CH₂ signal. A more downfield chemical shift generally indicates a more acidic proton, reflecting a lower pKa for the deprotonation event to form the ylide. nih.gov

Key Structural Factors Influencing Acidity:

Substituents on the Pyridazine Ring: Electron-withdrawing groups increase the positive charge on the nitrogen atom, enhancing the inductive effect and stabilizing the resulting ylide, thus lowering the pKa of the methylene protons.

Substituents on the Phenyl Ring: The electronic effects of substituents on the phenacyl phenyl ring are transmitted to the methylene group, but their influence on acidity is generally less pronounced than that of substituents on the pyridazine ring.

Solvent: The polarity and protic/aprotic nature of the solvent can influence the stability of both the pyridazinium salt and the resulting ylide, thereby affecting the acid-base equilibrium.

Computational Approaches for Predicting Molecular Recognition and Binding Affinities in Chemical Systems

Computational chemistry offers powerful tools for understanding and predicting how molecules like "Pyridazinium, 1-(2-oxo-2-phenylethyl)-" and its derivatives interact with other chemical systems, such as biological macromolecules. These methods are crucial for predicting molecular recognition and binding affinities, thereby guiding the design of new functional molecules.

Molecular Docking: Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For derivatives of the pyridazinium scaffold, docking can be used to predict how they might bind to the active site of an enzyme or a receptor. For example, a computational study on a related pyridazin-3(2H)-one derivative, 2-(2-(4-fluorophenyl)-2-oxoethyl)-6-methyl-5-(4-methylbenzyl)pyridazin-3(2H)-one (FOMMP), utilized molecular docking to evaluate its potential as a protease inhibitor against SARS-CoV-2. nih.gov Such studies provide insights into the specific interactions, like hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.

Density Functional Theory (DFT): DFT calculations are employed to investigate the electronic structure and properties of molecules. For pyridazinium derivatives, DFT can be used to calculate properties like the molecular electrostatic potential (MEP), which identifies the electron-rich and electron-poor regions of a molecule. The MEP for the FOMMP derivative suggested that the nitrogen atom sites are electronegative, indicating regions likely to engage in interactions with electropositive sites on a binding partner. nih.gov Frontier molecular orbital (FMO) analysis, another DFT-based method, provides information about chemical reactivity from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). A small HOMO-LUMO energy gap suggests higher chemical reactivity. nih.gov

Machine Learning (ML) and Free Energy Perturbation (FEP): More advanced computational methods are increasingly used for accurately predicting binding affinities. Machine learning-based scoring functions, trained on large datasets of protein-ligand complexes, have shown strong correlations between predicted and experimental binding affinities. nih.govresearchgate.net Free energy perturbation (FEP) is a rigorous, physics-based method that calculates the difference in binding free energy between two ligands, providing highly accurate predictions to guide lead optimization in drug discovery. rsc.org

The table below summarizes common computational approaches and their applications in studying pyridazinium-like compounds.

| Computational Method | Application | Information Obtained |

| Molecular Docking | Predicting binding mode in a receptor | Preferred orientation, key interactions (H-bonds, hydrophobic), binding score. |

| Density Functional Theory (DFT) | Analyzing electronic structure and reactivity | Molecular electrostatic potential (MEP), frontier molecular orbital energies (HOMO/LUMO), charge distribution. |

| Molecular Dynamics (MD) | Simulating the dynamic behavior of the molecule/complex | Conformational changes, stability of binding, solvent effects. |

| Free Energy Perturbation (FEP) | Calculating relative binding affinities | Quantitative prediction of changes in binding affinity upon structural modification. |

| Machine Learning (ML) | Developing scoring functions for affinity prediction | Correlation between structural features and binding affinity. nih.govresearchgate.net |

These computational tools are invaluable for rationalizing structure-interaction relationships and for the in silico screening and design of new pyridazinium-based compounds with desired binding properties.

Influence of Stereochemical and Conformational Factors on Reactivity

The three-dimensional arrangement of atoms (stereochemistry) and the rotational freedom around single bonds (conformation) are critical factors that govern the reactivity of "Pyridazinium, 1-(2-oxo-2-phenylethyl)-". The molecule is not planar, and the relative orientation of the pyridazinium ring, the carbonyl group, and the phenyl ring can either facilitate or hinder its participation in chemical reactions.

A crystallographic study of a related compound, 2-oxo-2-phenylethyl 3-nitroso-2-phenylimidazo[1,2-a]pyridine-8-carboxylate, revealed significant dihedral angles between the different ring systems. The imidazo[1,2-a]pyridine (B132010) ring system formed dihedral angles of 22.74° with the phenyl ring and 45.37° with the 2-oxo-2-phenylethyl acetate (B1210297) group. nih.gov Similarly, in the pyridazinone derivative FOMMP, the fluorophenyl ring was inclined to the pyridazinone ring by 87.0°, while the methylbenzyl and pyridazinone rings were twisted by 89.8°. nih.gov

These non-planar conformations have several implications for reactivity:

Steric Hindrance: The spatial arrangement of the rings can create steric hindrance, affecting the accessibility of the reactive centers. For example, the approach of a bulky reactant to the methylene carbon or the carbonyl oxygen could be impeded by the orientation of the phenyl or pyridazinium rings.

Orbital Overlap: The conformation influences the overlap of orbitals, which is crucial for electronic effects and for processes like cycloaddition reactions. For the formation of a stable ylide, effective delocalization of the negative charge requires appropriate orbital alignment, which is conformation-dependent.

Intramolecular Interactions: Specific conformations can be stabilized by weak intramolecular interactions, such as C-H···O or C-H···N hydrogen bonds. nih.gov These interactions can lock the molecule into a preferred conformation, thereby influencing its ground-state energy and the energy barrier to reaction.

Conformational analysis, using techniques like Nuclear Overhauser Effect (NOESY) spectroscopy and computational modeling, is essential for understanding the preferred shapes of these molecules in solution and how these shapes impact their chemical and biological activity. mdpi.com

Advanced Applications in Chemical Sciences

Pyridazinium Compounds as Versatile Building Blocks in Multicomponent Reactions

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the initial components. bohrium.comresearchgate.net These reactions are prized for their atom economy, simplicity, and ability to rapidly generate molecular diversity. bohrium.com Pyridazinium salts, including "Pyridazinium, 1-(2-oxo-2-phenylethyl)-", serve as precursors to pyridinium (B92312) ylides, which are key reactive species in various MCRs. zioc.ruorganic-chemistry.org

The utility of pyridinium ylides in MCRs stems from their zwitterionic nature, possessing both a nucleophilic carbanion and an electrophilic pyridinium ring. This dual reactivity allows them to participate in a variety of bond-forming events. For instance, they are instrumental in the synthesis of nitrogen-containing heterocycles, which are significant structural motifs in many biologically active compounds. bohrium.comzioc.ru The general approach often involves the in situ generation of the pyridinium ylide from the corresponding pyridazinium salt in the presence of a base. This transient intermediate then reacts with other components in the reaction mixture to construct complex molecular frameworks.

A notable application of pyridazinium ylides, derived from precursors like "Pyridazinium, 1-(2-oxo-2-phenylethyl)-", is in tandem Michael addition/elimination reactions. rsc.orgcolab.wsresearchgate.net In these sequences, the pyridinium ylide acts as a nucleophile, attacking an electron-deficient alkene in a Michael addition. This is followed by an elimination step, leading to the functionalization of the double bond. zioc.rursc.orgcolab.ws This methodology has been successfully applied to a range of electron-deficient alkenes, providing access to complex succinate (B1194679) and aconitate derivatives. zioc.ruresearchgate.net

Another significant tandem process involves a three-component reaction of a pyridinium ylide precursor, a β-ketonitrile, and an aldehyde. organic-chemistry.org This cascade process, which can be initiated by a base like piperidine, proceeds through a Knoevenagel condensation, followed by a Michael addition of the ylide, and culminates in an intramolecular SN2 cyclization. organic-chemistry.org This efficient one-pot transformation results in the formation of highly substituted 4,5-dihydrofuran-3-carbonitriles with excellent diastereoselectivity. organic-chemistry.org The reaction's regioselectivity can be influenced by the nature of the aldehyde component, with arylglyoxals, for example, favoring the formation of 2H-pyran derivatives. organic-chemistry.org

These examples highlight the power of pyridazinium-derived ylides in designing efficient and elegant tandem reaction protocols for the synthesis of complex heterocyclic and carbocyclic systems.

Utilization in Supramolecular Chemistry and Host-Guest Systems

Supramolecular chemistry focuses on the study of chemical systems composed of a discrete number of assembled molecular subunits or components, held together by non-covalent intermolecular forces. fiveable.mersc.org Host-guest chemistry, a central concept in this field, involves the binding of a smaller "guest" molecule within the cavity or binding site of a larger "host" molecule. fiveable.methno.orgnih.gov Pyridazinium-containing structures have emerged as intriguing components in the design and construction of such supramolecular assemblies.

The cationic nature of the pyridazinium ring makes it an attractive feature for interacting with anionic or electron-rich guest species through electrostatic interactions, ion-dipole forces, and charge-transfer interactions. fiveable.meresearchgate.net Furthermore, the planar and aromatic character of the pyridazine (B1198779) core can facilitate π-π stacking interactions, which are crucial in the self-assembly of larger architectures. nih.gov

For instance, pyridazine-based scaffolds have been investigated for their potential to act as receptors for biologically relevant molecules. By functionalizing the pyridazine core with appropriate recognition motifs, researchers can create hosts that selectively bind to specific guests. nih.govnih.gov The design process often involves computational modeling to predict binding affinities and selectivities before embarking on synthetic efforts. nih.gov The ability to modify the pyridazine structure through various synthetic routes allows for the fine-tuning of the receptor's size, shape, and electronic properties to achieve optimal complementarity with the target guest. researchgate.netkfas.org.kw

Self-assembly is the spontaneous organization of individual components into ordered structures without external guidance. nih.gov In the context of pyridazinium chemistry, the non-covalent interactions involving the pyridazinium moiety drive the formation of well-defined supramolecular architectures. researchgate.net

Key principles governing the self-assembly of pyridazinium-based systems include:

Electrostatic Interactions: The positive charge on the pyridazinium ring can direct the assembly with anionic species, leading to the formation of ion-paired structures.

π-π Stacking: The aromatic pyridazinium rings can stack on top of each other or with other aromatic systems, contributing to the stability and order of the resulting assembly.

Hydrogen Bonding: When suitable functional groups are present on the pyridazinium scaffold, hydrogen bonding can play a significant role in directing the assembly process. researchgate.net

Solvophobic Effects: In certain solvent systems, the tendency of the pyridazinium-based molecules to minimize contact with the solvent can drive their aggregation and self-assembly.

A notable example is the formation of pillar[n]pyridiniums, which are macrocyclic hosts composed of pyridinium units linked by methylene (B1212753) bridges. researchgate.net These cationic macrocycles have a well-defined cavity that can bind anionic guests, and their self-assembly into larger structures is influenced by the nature of the counter-ion. researchgate.net The study of these systems provides fundamental insights into the principles of molecular recognition and self-organization.

Supramolecular catalysis utilizes the principles of host-guest chemistry to create catalytic systems where the host molecule acts as a microreactor, binding the substrate (guest) and facilitating its transformation. The confined environment of the host's cavity can lead to enhanced reaction rates, selectivities, and even novel reaction pathways that are not observed in bulk solution.

While the specific use of "Pyridazinium, 1-(2-oxo-2-phenylethyl)-" in supramolecular catalysis is not extensively documented, the general features of pyridazinium-based hosts suggest their potential in this area. A pyridazinium-containing macrocycle could encapsulate a reactive guest, pre-organizing it for a specific reaction. The cationic nature of the pyridazinium ring could stabilize anionic transition states, thereby accelerating the reaction. Furthermore, by introducing catalytic functional groups onto the pyridazinium scaffold, it is possible to create integrated host-catalyst systems. The development of such systems remains an active area of research with the potential to provide highly efficient and selective catalysts for a variety of chemical transformations.

Role as Key Reactive Intermediates in Complex Organic Synthesis

Beyond their participation in multicomponent reactions, pyridinium ylides derived from precursors like "Pyridazinium, 1-(2-oxo-2-phenylethyl)-" are versatile reactive intermediates in their own right. zioc.ru An ylide is a neutral molecule with formal positive and negative charges on adjacent atoms. youtube.com In the case of pyridinium ylides, the negative charge resides on the carbon atom attached to the pyridinium nitrogen, making it a potent nucleophile. youtube.comyoutube.com

The reactivity of these ylides allows them to participate in a wide array of chemical transformations, making them valuable tools for the construction of complex molecular architectures. Their ability to act as C-nucleophiles enables the formation of new carbon-carbon bonds, a cornerstone of organic synthesis. For example, they readily react with electrophiles such as aldehydes, ketones, and activated alkenes. youtube.com

The reaction of a pyridinium ylide with an aldehyde or ketone, for instance, can lead to the formation of epoxides or alkenes, depending on the reaction conditions and the nature of the ylide. youtube.com These transformations provide access to important functional groups that can be further elaborated into more complex structures. The versatility of pyridinium ylides as reactive intermediates solidifies the importance of their parent pyridazinium salts as key building blocks in the synthetic chemist's toolbox.

Emerging Applications in Optoelectronics and Advanced Materials (e.g., Luminescent Heterocycles, Sensors)

While the primary research focus for many pyridazinium derivatives has been in medicinal chemistry, the inherent electronic and structural characteristics of the pyridazinium core, particularly when functionalized with a phenacyl group as in Pyridazinium, 1-(2-oxo-2-phenylethyl)-, suggest potential for applications in the realms of optoelectronics and advanced materials. The investigation into "Pyridazinium, 1-(2-oxo-2-phenylethyl)-" for these specific purposes is still a nascent field, with limited direct research published. However, by examining related heterocyclic systems, a strong case can be made for the prospective utility of this compound and its derivatives as luminescent materials and chemical sensors.

The potential for these applications stems from the electronic structure of N-heterocyclic compounds. These molecules often possess delocalized π-electron systems, which are fundamental to their photophysical properties, including absorption and emission of light. The introduction of a 1-(2-oxo-2-phenylethyl) group to the pyridazinium ring can further influence these properties by extending the conjugation and introducing charge transfer possibilities, which are critical for luminescence and sensing mechanisms.

Luminescent Heterocycles:

Nitrogen-containing heterocycles are a cornerstone in the development of luminescent materials and organic light-emitting diodes (OLEDs). Their utility is often linked to their tunable emission wavelengths, high quantum yields, and stability. While specific photophysical data for "Pyridazinium, 1-(2-oxo-2-phenylethyl)-" is not extensively documented in publicly accessible research, the principles governing luminescence in similar structures are well-established. For instance, related pyridinium salts and other N-heterocyclic compounds have been shown to exhibit fluorescence or phosphorescence. The emission properties are highly sensitive to the molecular structure, including the nature of substituents and the surrounding environment.

The general mechanism involves the absorption of a photon, which excites an electron to a higher energy state. The subsequent return of the electron to its ground state can be accompanied by the emission of light. The color and efficiency of this emission can be fine-tuned by chemical modification. In the case of "Pyridazinium, 1-(2-oxo-2-phenylethyl)-", modifications to the phenyl ring of the phenacyl group or to the pyridazine ring itself could predictably alter the emission wavelength, potentially spanning the visible spectrum.

Chemical Sensors:

The development of chemical sensors based on luminescent N-heterocycles is an active area of research. These sensors often operate via a change in their fluorescence intensity or wavelength upon interaction with a specific analyte. The pyridazinium moiety, with its positive charge, and the keto-group in the phenacyl substituent offer potential binding sites for various ions and small molecules.

A common sensing mechanism is photoinduced electron transfer (PET). In the absence of the target analyte, the fluorescence of the heterocyclic core may be "quenched" by an associated functional group. Upon binding of the analyte, this quenching mechanism can be disrupted, leading to a "turn-on" of fluorescence. Conversely, the binding of an analyte could also introduce a new quenching pathway, resulting in a "turn-off" response. Given the structure of "Pyridazinium, 1-(2-oxo-2-phenylethyl)-", it is conceivable that it could be developed into a sensor for metal cations, anions, or specific organic molecules, with the binding event modulating the photophysical properties of the compound.

While detailed research findings on the optoelectronic and advanced material applications of "Pyridazinium, 1-(2-oxo-2-phenylethyl)-" are yet to be broadly published, the foundational chemistry of N-heterocyclic compounds points towards a promising future for this class of molecules in creating novel luminescent materials and chemical sensors. Future research would need to focus on the synthesis of a broader range of derivatives and a thorough characterization of their photophysical properties to unlock this potential.

Future Research Directions and Emerging Opportunities

Exploration of Novel Synthetic Pathways for Enhanced Efficiency and Sustainability

The development of efficient and environmentally benign synthetic methodologies is a cornerstone of modern chemical research. For "Pyridazinium, 1-(2-oxo-2-phenylethyl)-", future work should focus on moving beyond classical synthetic approaches towards more sustainable and atom-economical alternatives. Key areas for exploration include: